molecular formula C9H5ClN6 B2392830 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1340235-98-4

8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2392830
CAS No.: 1340235-98-4
M. Wt: 232.63
InChI Key: YOVFIWYMPVWEEF-UHFFFAOYSA-N
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Description

8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs, particularly in the treatment of cancer and other proliferative diseases .

Mechanism of Action

Target of Action

The primary targets of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine are likely to be c-Met kinase and carbonic anhydrase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . Carbonic anhydrase is an enzyme that catalyzes the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound can combine with the amino-acid residue on its surface by interacting with the 1,2,4-triazolo [4,3-a]pyridine ring . This interaction may inhibit the activity of c-Met kinase , leading to a decrease in cellular growth, survival, and migration.

Biochemical Pathways

The inhibition of c-Met kinase can affect various biochemical pathways involved in cellular growth and survival . Similarly, the inhibition of carbonic anhydrase can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting various physiological processes .

Result of Action

The compound has shown promising results in inhibiting the growth of various cancer cell lines, including A549, MCF-7, and HeLa . It has also demonstrated significant inhibitory activity against c-Met kinase . Moreover, some derivatives of triazolo[4,3-a]pyrazine have exhibited antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is known for its mild and convenient reaction conditions. The process begins with the preparation of 1-(pyrazin-2-yl)guanidine, which is then subjected to oxidative cyclization to form the desired triazolopyrazine compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to ensure high yield and purity. This often involves fine-tuning parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrazines .

Scientific Research Applications

8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine apart is its specific substitution pattern and its potent kinase inhibitory activity. This makes it a particularly attractive candidate for the development of targeted cancer therapies .

Properties

IUPAC Name

8-chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN6/c10-7-9-15-14-8(16(9)4-3-13-7)6-5-11-1-2-12-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVFIWYMPVWEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN=C3N2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340235-98-4
Record name 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrazine
Source European Chemicals Agency (ECHA)
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